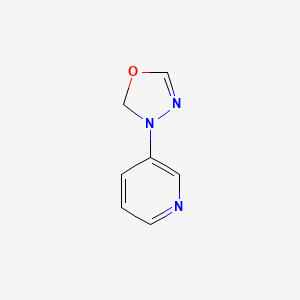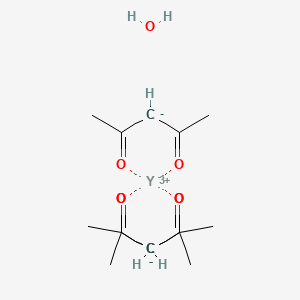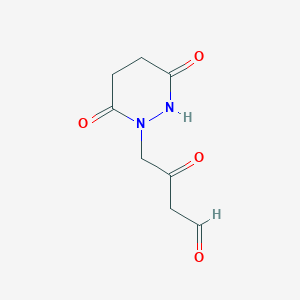
3,3-Bis(2-hydroxypropyl)-1-phenyl-2-indolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(2-hydroxypropyl)-1-phenyl-2-indolinone is a chemical compound with a complex structure that includes both hydroxypropyl and phenyl groups attached to an indolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(2-hydroxypropyl)-1-phenyl-2-indolinone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-phenyl-2-indolinone with 2-hydroxypropyl reagents under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The optimization of reaction parameters, such as pressure, temperature, and reaction time, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(2-hydroxypropyl)-1-phenyl-2-indolinone can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl groups may yield ketones or aldehydes, while substitution reactions on the phenyl group can introduce a wide range of functional groups, such as halogens, nitro groups, or alkyl chains .
Scientific Research Applications
3,3-Bis(2-hydroxypropyl)-1-phenyl-2-indolinone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,3-Bis(2-hydroxypropyl)-1-phenyl-2-indolinone involves its interaction with specific molecular targets and pathways. For example, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3,3-Bis(2-hydroxypropyl)-1-phenyl-2-indolinone include:
- N,N-Bis(2-hydroxypropyl)-N’-(α,α-dimethyl-3-isopropenylbenzyl)urea
- 3,3-Bis(2-hydroxypropyl)-1-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea
Uniqueness
What sets this compound apart from these similar compounds is its unique indolinone core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
20870-64-8 |
|---|---|
Molecular Formula |
C20H23NO3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3,3-bis(2-hydroxypropyl)-1-phenylindol-2-one |
InChI |
InChI=1S/C20H23NO3/c1-14(22)12-20(13-15(2)23)17-10-6-7-11-18(17)21(19(20)24)16-8-4-3-5-9-16/h3-11,14-15,22-23H,12-13H2,1-2H3 |
InChI Key |
ANXFYQLOZMIJFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CC(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-1,4-dihydropyrido[3,4-d]pyrimidine](/img/structure/B13108229.png)
![3-[Bis(tert-butoxycarbonyl)amino]-5-(bromomethyl)pyridine](/img/structure/B13108239.png)







![1-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one](/img/structure/B13108282.png)



